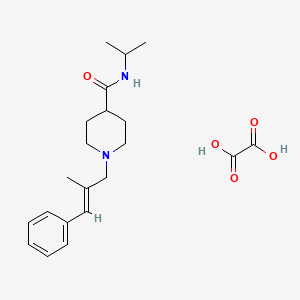
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the Upjohn Company. U-47700 has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate acts on the mu-opioid receptor in the brain and spinal cord, producing its analgesic effects. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. However, it has a lower affinity for the kappa-opioid receptor, which may contribute to its lower risk of side effects.
Biochemical and physiological effects:
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been found to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to have some antitussive effects, which may make it useful in the treatment of cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is a potent analgesic, which makes it useful for studying pain pathways in animal models. It also has a lower risk of side effects compared to traditional opioids, which may make it a safer alternative for use in animal studies. However, it is important to note that N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate is a Schedule I controlled substance in the United States, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate. One potential area of study is its use as a painkiller in humans. Clinical trials could be conducted to determine its safety and efficacy in treating pain. Another area of study is its potential as a treatment for opioid addiction. N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been found to have some affinity for the mu-opioid receptor, which may make it useful in reducing cravings for traditional opioids. However, more research is needed to determine its safety and efficacy in this context. Finally, N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate could also be studied for its potential as a treatment for cough. Its antitussive effects could make it a useful alternative to traditional cough medicines.
Métodos De Síntesis
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate is synthesized from 4-piperidone, which is first reacted with aniline to form N-phenyl-4-piperidone. This intermediate is then reacted with isopropylamine and acetic anhydride to form N-isopropyl-4-piperidone. Finally, this compound is reacted with 2-methyl-3-phenyl-2-propen-1-ol to form N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate.
Aplicaciones Científicas De Investigación
N-isopropyl-1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate has been studied for its potential use as a painkiller. It has been found to be a potent analgesic in animal models, with a potency similar to that of morphine. However, it has also been found to have a lower risk of respiratory depression and other side effects associated with traditional opioids.
Propiedades
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-15(2)20-19(22)18-9-11-21(12-10-18)14-16(3)13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,13,15,18H,9-12,14H2,1-3H3,(H,20,22);(H,3,4)(H,5,6)/b16-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHWKFDRSXEDZ-ZUQRMPMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)



![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)



![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)